molecular formula C8H15NO5 B3364910 3-Isopropoxy-azetidine oxalate CAS No. 1187929-85-6

3-Isopropoxy-azetidine oxalate

Cat. No. B3364910
CAS RN: 1187929-85-6
M. Wt: 205.21 g/mol
InChI Key: RGFXZUWDICPDCC-UHFFFAOYSA-N
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Description

3-Isopropoxy-azetidine oxalate is a chemical compound with the CAS Number: 1187929-85-6 . It has a molecular weight of 205.21 and its IUPAC name is 3-azetidinyl isopropyl ether oxalate . The compound is a white solid .


Molecular Structure Analysis

The linear formula of 3-Isopropoxy-azetidine oxalate is C8H15NO5 . The InChI code is 1S/C6H13NO.C2H2O4/c1-5(2)8-6-3-7-4-6;3-1(4)2(5)6/h5-7H,3-4H2,1-2H3;(H,3,4)(H,5,6) .


Chemical Reactions Analysis

Azetidines, the class of compounds to which 3-Isopropoxy-azetidine oxalate belongs, can undergo a variety of chemical reactions. For instance, the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

Scientific Research Applications

Synthesis of Azetidine Derivatives

A study by Das et al. (2020) presents a method for synthesizing 3,3-diaryl azetidines from N-Boc-3-aryl-3-azetidinols using Friedel-Crafts arylation conditions. This process results in the formation of substituted diaryl azetidine oxalates as intermediate products, which are then converted to N-alkyl and N-acyl analogues. These derivatives are isolated as oxalate salts in high yield and purity, showcasing the versatility of azetidine oxalates in synthetic chemistry (Das et al., 2020).

Reactivity and Applications of Azetidines

Azetidines, including those derived from azetidine oxalates, are known for their reactivity with electrophiles and nucleophiles, leading to the synthesis of valuable amides, alkenes, and amines. Singh et al. (2008) detail the structural stability and ease of handling of azetidines, highlighting their utility in generating cyclic products like piperidines and pyrrolidines. The synthesis of azetidines from acyclic precursors and their transformation into various heterocyclic compounds underscore their significance in drug discovery and medicinal chemistry (Singh et al., 2008).

Drug Discovery and Pharmacological Applications

Duncton et al. (2009) demonstrate the introduction of azetidine and oxetane groups into heteroaromatic bases through a Minisci reaction, showcasing the application of azetidine derivatives in the drug discovery process. This method facilitates the incorporation of azetidine into key pharmaceutical compounds, highlighting the potential of 3-isopropoxy-azetidine oxalate derivatives in creating novel therapeutic agents (Duncton et al., 2009).

Safety and Hazards

The safety data sheet for a similar compound, 3-ISOPROPOXY-AZETIDINE HYDROCHLORIDE, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact, it is advised to wash with plenty of water .

Future Directions

Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

oxalic acid;3-propan-2-yloxyazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.C2H2O4/c1-5(2)8-6-3-7-4-6;3-1(4)2(5)6/h5-7H,3-4H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFXZUWDICPDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CNC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropoxy-azetidine oxalate

CAS RN

1187929-85-6
Record name Azetidine, 3-(1-methylethoxy)-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187929-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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